2-(3-Nitrophenyl)-N,N-dimethylethanamine
Description
2-(3-Nitrophenyl)-N,N-dimethylethanamine is a tertiary amine featuring a nitro-substituted phenyl group at the 3-position of an ethanamine backbone with two methyl groups attached to the nitrogen.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N,N-dimethyl-2-(3-nitrophenyl)ethanamine |
InChI |
InChI=1S/C10H14N2O2/c1-11(2)7-6-9-4-3-5-10(8-9)12(13)14/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
REJISRJNHWPDMU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Profiles
The pharmacological and physicochemical properties of N,N-dimethylethanamine derivatives are highly dependent on the nature and position of substituents on the aromatic ring. Below is a comparative analysis of key analogs:
Table 1: Structural and Pharmacological Comparison
Key Observations:
Substituent Effects on Receptor Binding: Halogens (Br, Cl): Bromine and chlorine in indole derivatives (e.g., compound 2d) enhance serotonin receptor affinity due to their electron-withdrawing nature and hydrophobic interactions . Nitro (-NO₂): While nitro groups are stronger electron-withdrawing groups than halogens, their presence on a phenyl ring (vs. indole) may reduce serotonin receptor affinity. Methoxy (-OMe): Methoxy groups (e.g., in 5-MeO-DMT) improve lipophilicity and serotonin receptor binding, making them critical for psychedelic activity .
Basicity: The nitro group decreases the basicity of the amine (pKa ~8–9 for nitro derivatives vs. ~10 for methoxy/halogen analogs), affecting ionization and pharmacokinetics.
Synthetic Considerations: Nitro-substituted compounds often require nitration reactions under controlled conditions (e.g., mixed HNO₃/H₂SO₄), which can complicate purification due to byproduct formation . Halogenation (e.g., bromination) and methoxylation are more straightforward, as seen in indole derivatives .
Mechanistic and Functional Differences
- Serotonergic Activity: Indole-based analogs (e.g., 2d, 5-MeO-DMT) directly interact with serotonin receptors due to structural similarity to endogenous serotonin. The nitro-phenyl derivative lacks this indole scaffold, likely limiting 5-HT receptor engagement .
- Calcium Channel Modulation: Carbinoxamine’s chlorophenyl-pyridyl structure enables binding to L-type calcium channels, a mechanism absent in nitro-phenyl derivatives .
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